

Application Note: Analysis of Cinnamyl Isobutyrate using Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest

Compound Name: Cinnamyl isobutyrate

Cat. No.: B085773

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Introduction

Cinnamyl isobutyrate is a fragrance and flavoring agent prized for its sweet, fruity, and balsamic aroma. It is utilized in a variety of commercial products, including perfumes, cosmetics, food, and beverages. The accurate identification and quantification of **cinnamyl isobutyrate** are crucial for quality control, regulatory compliance, and ensuring product consistency. Gas chromatography-mass spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high sensitivity and specificity for the analysis of volatile and semi-volatile compounds in complex matrices.^{[1][2]} This application note provides a detailed protocol for the determination of **cinnamyl isobutyrate** using GC-MS.

Instrumentation and Consumables

- Gas Chromatograph: Agilent 7890B GC (or equivalent)
- Mass Spectrometer: Agilent 5977A MSD (or equivalent)
- GC Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
- Autosampler: Agilent 7693A (or equivalent)
- Vials: 2 mL amber glass vials with screw caps and PTFE/silicone septa

- Syringes: 10 µL autosampler syringe
- Solvents: Dichloromethane (DCM), HPLC grade or higher
- Standard: **Cinnamyl isobutyrate** (≥98% purity)

Experimental Protocols

1. Standard Preparation

A stock solution of **cinnamyl isobutyrate** is prepared by accurately weighing 10 mg of the standard and dissolving it in 10 mL of dichloromethane to achieve a concentration of 1000 µg/mL. A series of working standard solutions are then prepared by serial dilution of the stock solution with dichloromethane to create a calibration curve ranging from 1 to 100 µg/mL.

2. Sample Preparation (Perfume Matrix)

- Accurately weigh 1.0 g of the perfume sample into a 10 mL volumetric flask.
- Add dichloromethane to the flask to bring the volume to 10 mL.
- Vortex the solution for 1 minute to ensure thorough mixing.
- Filter the solution through a 0.45 µm PTFE syringe filter into a 2 mL autosampler vial.
- The sample is now ready for GC-MS analysis.

3. GC-MS Method Parameters

The following GC-MS parameters are recommended for the analysis of **cinnamyl isobutyrate**:

Parameter	Value
GC System	Agilent 7890B
Column	DB-5ms, 30 m x 0.25 mm, 0.25 μ m
Inlet	Split/Splitless
Inlet Temperature	250 $^{\circ}$ C
Injection Volume	1 μ L
Split Ratio	50:1
Carrier Gas	Helium
Flow Rate	1.0 mL/min (Constant Flow)
Oven Program	Initial: 80 $^{\circ}$ C, hold 2 min; Ramp: 10 $^{\circ}$ C/min to 280 $^{\circ}$ C, hold 5 min
MS System	Agilent 5977A
Ion Source	Electron Ionization (EI)
Ionization Energy	70 eV
Source Temperature	230 $^{\circ}$ C
Quadrupole Temperature	150 $^{\circ}$ C
Transfer Line Temperature	280 $^{\circ}$ C
Acquisition Mode	Scan
Scan Range	40-400 m/z

Data Presentation

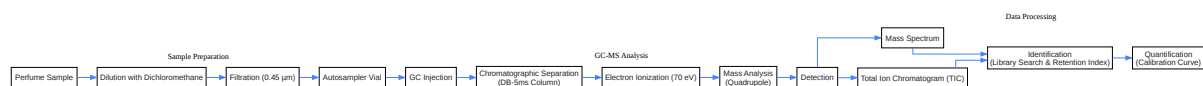
Table 1: Retention and Mass Spectral Data for **Cinnamyl Isobutyrate**

Compound	Kovats Retention Index (non-polar column)	Expected Retention Time (min)	Molecular Ion (m/z)	Key Fragment Ions (m/z)
Cinnamyl Isobutyrate	~1560[3]	~15.5	204.1[3]	43, 71, 115, 116, 117[3]

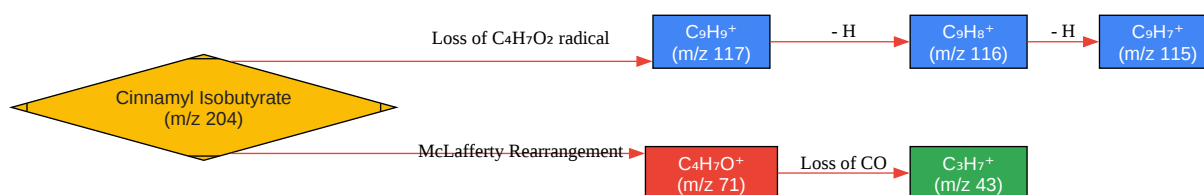
Table 2: Quantitative Performance (Typical)

Parameter	Value
Linear Range (µg/mL)	1 - 100
Correlation Coefficient (r ²)	>0.995
Limit of Detection (LOD) (µg/mL)	0.1
Limit of Quantification (LOQ) (µg/mL)	0.5
Precision (%RSD, n=6)	<5%
Accuracy (% Recovery)	95-105%

Mandatory Visualization

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Caption: Experimental workflow for the GC-MS analysis of **cinnamyl isobutyrate**.



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Caption: Proposed fragmentation pathway of **cinnamyl isobutyrate** in EI-MS.

Results and Discussion

The described GC-MS method provides excellent chromatographic separation and sensitive detection of **cinnamyl isobutyrate**. The retention time and mass spectrum of the analyte in a sample should match those of the authentic standard. The mass spectrum of **cinnamyl isobutyrate** is characterized by a molecular ion at m/z 204 and several key fragment ions.[3] The base peak is typically observed at m/z 43, corresponding to the isobutyryl cation.[3] Another significant fragment at m/z 71 is formed via a McLafferty rearrangement. The fragment at m/z 117 corresponds to the cinnamyl cation, which can further lose hydrogen atoms to yield fragments at m/z 116 and 115.[3]

Quantification is achieved by integrating the peak area of a characteristic ion (e.g., m/z 117) and comparing it to the calibration curve generated from the standard solutions. The method is expected to be linear over the specified concentration range with a high correlation coefficient.

Conclusion

This application note details a robust and reliable GC-MS method for the identification and quantification of **cinnamyl isobutyrate** in commercial products. The protocol is suitable for routine quality control in the fragrance, cosmetic, and food industries, providing the necessary sensitivity and selectivity for accurate analysis.

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References

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